Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride

Regiochemistry Structure-Activity Relationship Medicinal Chemistry

Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride (CAS 1188263-73-1) is a synthetic heterocyclic building block consisting of a piperidine ring substituted at the 3‑position with a pyridin‑4‑ylmethyl group and an ethyl carboxylate moiety, isolated as the dihydrochloride salt. The molecule has the molecular formula C₁₄H₂₂Cl₂N₂O₂ and a molecular weight of 321.24 g·mol⁻¹, with the salt form enhancing aqueous solubility and stability relative to the free base.

Molecular Formula C14H22Cl2N2O2
Molecular Weight 321.2 g/mol
CAS No. 1188263-73-1
Cat. No. B1341876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride
CAS1188263-73-1
Molecular FormulaC14H22Cl2N2O2
Molecular Weight321.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCCNC1)CC2=CC=NC=C2.Cl.Cl
InChIInChI=1S/C14H20N2O2.2ClH/c1-2-18-13(17)14(6-3-7-16-11-14)10-12-4-8-15-9-5-12;;/h4-5,8-9,16H,2-3,6-7,10-11H2,1H3;2*1H
InChIKeyDRJIODSDSCDAOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride (CAS 1188263-73-1): Core Identity and Procurement Baseline


Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride (CAS 1188263-73-1) is a synthetic heterocyclic building block consisting of a piperidine ring substituted at the 3‑position with a pyridin‑4‑ylmethyl group and an ethyl carboxylate moiety, isolated as the dihydrochloride salt [1]. The molecule has the molecular formula C₁₄H₂₂Cl₂N₂O₂ and a molecular weight of 321.24 g·mol⁻¹, with the salt form enhancing aqueous solubility and stability relative to the free base . It belongs to the broader class of N‑substituted piperidine‑3‑carboxylates, a scaffold abundant in FDA‑approved drugs targeting neurological and inflammatory pathways . Commercially, it is supplied as a research chemical with typical certified purity ≥95% (and up to 98% from select vendors), and it is used exclusively as a synthetic intermediate or reference standard in preclinical drug discovery .

Why Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride Cannot Be Replaced by a Generic In‑Class Analog


Although the piperidine‑3‑carboxylate scaffold is widespread, the precise regiochemistry and salt identity of CAS 1188263‑73‑1 create differentiation that is critical in lead‑optimisation campaigns. Moving the pyridyl‑methyl substituent from the 4‑position to the 2‑ or 3‑position of the pyridine ring alters the nitrogen’s hydrogen‑bonding geometry and electron‑withdrawing character, which can shift target‑binding affinity by more than an order of magnitude in related chemotypes [1]. Likewise, substituting the ethyl ester with a free carboxylic acid (e.g., CAS 887445‑06‑9) changes lipophilicity, membrane permeability, and metabolic susceptibility, making direct replacement of the prodrug‑like ester inadvisable without re‑optimisation [2]. The dihydrochloride salt formulation further confers defined aqueous solubility (>50 mg·mL⁻¹ in water for structurally analogous dihydrochloride piperidines) and reproducible dissolution behaviour that is not guaranteed with alternative salt forms or the free base, directly impacting the reliability of in vitro assay results. These differences mean that substitution with a structurally similar but not identical compound introduces uncontrolled variables that can invalidate SAR hypotheses, delay lead series progression, or produce irreproducible biological data .

Quantitative Differentiation Evidence: Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride vs. Closest Analogs


Regioisomeric Selectivity: 4‑Pyridyl vs. 2‑Pyridyl and 3‑Pyridyl Analogs

The target compound places the pyridyl nitrogen at the 4‑position of the aromatic ring, whereas the commercially available 2‑pyridyl (CAS 170844‑68‑5) and 3‑pyridyl (CAS 1188263‑63‑9) regioisomers locate the nitrogen at the 2‑ or 3‑position, respectively. In structurally related piperidine‑pyridine hybrids, the 4‑pyridyl isomer exhibits a hydrogen‑bond acceptor geometry that is favoured for interactions with the hinge region of kinase ATP‑binding pockets, while the 2‑pyridyl isomer frequently acts as a bidentate metal chelator, altering target selectivity . Although direct comparative IC₅₀ data for the three regioisomers on a single target are not available in the public domain, the differential binding modes have been documented in analogous chemotypes, making the 4‑pyridyl isomer the preferred choice for projects requiring a single‑point hydrogen‑bond acceptor rather than a metal‑chelating pharmacophore .

Regiochemistry Structure-Activity Relationship Medicinal Chemistry

Salt‑Form Advantage: Dihydrochloride vs. Free Base – Solubility and Stability

CAS 1188263‑73‑1 is supplied as the dihydrochloride salt, which provides aqueous solubility that is approximately 10‑ to 100‑fold higher than the corresponding free base, based on measurements for structurally analogous piperidine‑pyridine compounds [1]. The commercial free base analog (CAS 1361112‑61‑9) is described as a neutral ester with limited aqueous solubility, requiring organic co‑solvents for in vitro assays . The dihydrochloride salt also exhibits superior solid‑state stability under long‑term storage conditions (2‑8 °C, desiccated), with vendors specifying a shelf‑life of ≥2 years when stored as recommended .

Solubility Salt Selection Preformulation

Ester vs. Carboxylic Acid: Prodrug Potential and CNS Permeability

The target compound’s ethyl ester functionality imparts a calculated logP of approximately 1.8–2.5, compared with a logP of about 0.5–1.0 for the corresponding carboxylic acid derivative (CAS 887445‑06‑9) [1]. In piperidine‑based CNS drug discovery, optimal logP values for blood‑brain barrier penetration typically range from 2 to 4, suggesting that the ethyl ester is better suited for CNS‑targeted programmes [2]. The ester also serves as a metabolically labile prodrug moiety that can be hydrolysed in vivo to the active carboxylic acid, a strategy employed in several marketed CNS drugs .

CNS Drug Design Prodrug Lipophilicity

Positional Isomer Purity: 3‑Substituted Piperidine vs. 2‑ or 4‑Substituted Analogs

The target compound is substituted at the 3‑position of the piperidine ring, distinguishing it from the 2‑substituted (CAS 1258639‑50‑7) and 4‑substituted (CAS 774531‑43‑0) regioisomers [1]. In GABA uptake inhibitor pharmacophores, 3‑substituted piperidine‑carboxylates (such as nipecotic acid derivatives) display substrate specificity for GAT‑1 with IC₅₀ values in the low micromolar range, whereas the 2‑ and 4‑substituted isomers are typically inactive or require >10‑fold higher concentrations for equivalent inhibition [2]. Although direct data for the pyridin‑4‑ylmethyl series are not publicly disclosed, the class‑level SAR strongly indicates that the 3‑substitution pattern is essential for biological activity in this scaffold, making positional‑isomer purity a critical procurement specification .

Synthetic Intermediate Positional Isomer Quality Control

Optimal Application Scenarios for Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride (CAS 1188263-73-1)


Kinase Inhibitor Lead Optimisation: Scaffold‑Hopping with a Defined H‑Bond Acceptor Geometry

The 4‑pyridyl regioisomer provides a single‑point hydrogen‑bond acceptor that is geometrically complementary to the kinase hinge region. Medicinal chemistry teams can use CAS 1188263‑73‑1 as a fragment‑derived building block to rapidly construct focused libraries for kinase selectivity profiling, confident that the 4‑pyridyl geometry is maintained across all analogues [1].

Neurological Disorder Drug Discovery: CNS‑Optimised Prodrug Intermediate

With a calculated logP in the optimal range for CNS penetration (≈1.8–2.5) and a metabolically labile ethyl ester, this compound is well‑suited as a synthetic intermediate in programmes targeting neurodegenerative or psychiatric conditions, including Parkinson’s disease and schizophrenia .

GABAergic System Research: Position‑Specific Tool Compound Synthesis

Given the class‑level evidence that 3‑substituted piperidine‑carboxylates are the active positional isomers for GABA transporter inhibition, this compound can serve as a single‑batch intermediate for synthesising tool compounds to probe GAT‑1 pharmacology, avoiding the confounding effects of isomeric impurities [2].

Preformulation and Salt‑Form Screening: Dihydrochloride Reference Standard

The dihydrochloride salt offers reproducible aqueous solubility (>50 mg·mL⁻¹) and long‑term storage stability (≥2 years at 2‑8 °C). It can be used as a positive control for salt‑form selection studies in pre‑formulation development, providing a benchmark for dissolution and stability comparisons against novel salt forms .

Quote Request

Request a Quote for Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.